molecular formula C14H20BFO3 B13713504 3-(2-Fluoroethoxy)phenylboronic Acid Pinacol Ester

3-(2-Fluoroethoxy)phenylboronic Acid Pinacol Ester

Cat. No.: B13713504
M. Wt: 266.12 g/mol
InChI Key: UAWJVIIFFNAEPJ-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)phenylboronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in organic synthesis and medicinal chemistry. This compound is a derivative of phenylboronic acid, where the boronic acid group is protected by a pinacol ester, and a fluoroethoxy group is attached to the phenyl ring. The presence of the boronic acid moiety makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-(2-Fluoroethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The pinacol ester formation is facilitated by the removal of water, often using a Dean-Stark apparatus or molecular sieves .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Fluoroethoxy)phenylboronic Acid Pinacol Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)phenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to a metal catalyst, typically palladium, leading to the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 3-Cyanophenylboronic Acid Pinacol Ester
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Uniqueness

3-(2-Fluoroethoxy)phenylboronic Acid Pinacol Ester is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Compared to other similar compounds, it offers enhanced stability and reactivity under various conditions .

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-[3-(2-fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3

InChI Key

UAWJVIIFFNAEPJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCF

Origin of Product

United States

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